molecular formula C8H8ClN5S2 B15244431 1-(7-Chlorothiazolo[5,4-d]pyrimidin-2-yl)-1,3-dimethylthiourea CAS No. 871266-87-4

1-(7-Chlorothiazolo[5,4-d]pyrimidin-2-yl)-1,3-dimethylthiourea

Katalognummer: B15244431
CAS-Nummer: 871266-87-4
Molekulargewicht: 273.8 g/mol
InChI-Schlüssel: BLMHCHAPYHVBMB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(7-Chlorothiazolo[5,4-d]pyrimidin-2-yl)-1,3-dimethylthiourea is a heterocyclic compound that features a thiazolo[5,4-d]pyrimidine core. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and material science. The presence of the thiazolo[5,4-d]pyrimidine ring system, along with the chlorinated and thiourea functionalities, imparts unique chemical properties to this molecule.

Vorbereitungsmethoden

The synthesis of 1-(7-Chlorothiazolo[5,4-d]pyrimidin-2-yl)-1,3-dimethylthiourea typically involves multi-step synthetic routes. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-chloro-3,5-dinitropyridine with 3-methyl-1,2,4-triazole-5-thiol in the presence of sodium carbonate can lead to the formation of the thiazolo[5,4-d]pyrimidine ring . Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity, often utilizing advanced techniques such as continuous flow synthesis and automated reaction monitoring.

Analyse Chemischer Reaktionen

1-(7-Chlorothiazolo[5,4-d]pyrimidin-2-yl)-1,3-dimethylthiourea undergoes various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

    Chemistry: The compound serves as a building block for the synthesis of more complex heterocyclic systems, which are valuable in the development of new materials and catalysts.

    Biology: It has shown promise in biological studies, particularly in the development of enzyme inhibitors and receptor modulators.

    Medicine: The compound’s unique structure makes it a candidate for drug development, especially in targeting specific enzymes or receptors involved in diseases.

    Industry: In the industrial sector, it can be used in the synthesis of specialty chemicals and advanced materials

Wirkmechanismus

The mechanism of action of 1-(7-Chlorothiazolo[5,4-d]pyrimidin-2-yl)-1,3-dimethylthiourea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. The pathways involved often include signal transduction pathways and metabolic pathways, depending on the specific biological context .

Vergleich Mit ähnlichen Verbindungen

When compared to other similar compounds, 1-(7-Chlorothiazolo[5,4-d]pyrimidin-2-yl)-1,3-dimethylthiourea stands out due to its unique combination of the thiazolo[5,4-d]pyrimidine core and the thiourea functionality. Similar compounds include:

Eigenschaften

CAS-Nummer

871266-87-4

Molekularformel

C8H8ClN5S2

Molekulargewicht

273.8 g/mol

IUPAC-Name

1-(7-chloro-[1,3]thiazolo[5,4-d]pyrimidin-2-yl)-1,3-dimethylthiourea

InChI

InChI=1S/C8H8ClN5S2/c1-10-7(15)14(2)8-13-4-5(9)11-3-12-6(4)16-8/h3H,1-2H3,(H,10,15)

InChI-Schlüssel

BLMHCHAPYHVBMB-UHFFFAOYSA-N

Kanonische SMILES

CNC(=S)N(C)C1=NC2=C(S1)N=CN=C2Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.